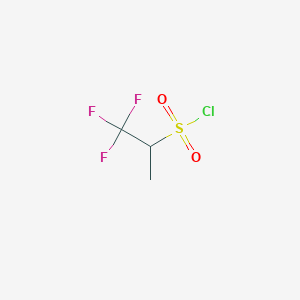
1,1,1-Trifluoropropane-2-sulfonyl chloride
Übersicht
Beschreibung
“1,1,1-Trifluoropropane-2-sulfonyl chloride” is an organic compound with the chemical formula C3H4ClF3O2S and a molecular weight of 196.58 g/mol . It appears as a liquid and is typically stored at temperatures below -10 °C .
Molecular Structure Analysis
The molecular structure of “this compound” includes carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms . The InChI key for this compound is NUUBIXUITNNERY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Sulfonyl chlorides, including “this compound”, are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Vibrational Analysis
The molecular and vibrational analysis of 3,3,3-trifluoropropane-1-sulfonyl chloride, a compound closely related to 1,1,1-Trifluoropropane-2-sulfonyl chloride, has been a subject of experimental and quantum chemical studies. These investigations, utilizing IR and Raman spectroscopy alongside DFT/B3LYP method calculations, have shed light on the influence of hyperconjugation effects and the vibrational behavior of the sulfonyl group, contributing to a deeper understanding of its chemical behavior and properties (Galván et al., 2017).
Trifluoromethylation and Derivatization
Trifluoromethanesulfonyl chloride, closely resembling the structure of this compound, serves as a pivotal reagent for trifluoromethylation and the introduction of trifluoromethylsulfenyl, -sulfinyl, and -sulfonyl groups into various substrates. These applications underline the compound's versatility in organic synthesis, offering pathways to various functionalized compounds with potential applications in material science, pharmaceuticals, and beyond (Guyon et al., 2017).
Catalysis and Synthetic Applications
An improved synthetic route utilizing 1,1,2,2-tetrafluoroethanesulfonic acid and its derivatives, including sulfonyl chloride, has been developed for the catalysis of palladium-catalyzed coupling reactions. This advancement highlights the potential of fluoroalkylsulfonyl chlorides in facilitating novel catalytic methodologies, thereby expanding the toolkit available for organic synthesis and medicinal chemistry (Rostovtsev et al., 2008).
Liquid Crystalline Studies
The study of 1-alkyl-3-methylimidazolium salts with trifluoromethanesulfonyl groups, including those resembling this compound, has revealed their role in forming lamellar, sheetlike arrays and smectic liquid crystalline phases. This research provides insights into the design and development of new materials with unique electronic, optical, and mechanical properties, showcasing the broader implications of these compounds in material science (Bradley et al., 2002).
Novel Synthetic Routes and Functionalization
Innovative synthetic routes and functionalization techniques using sulfonyl chlorides, akin to this compound, have been explored to produce sulfonamides and other sulfonated derivatives. These methodologies underscore the adaptability and utility of sulfonyl chloride derivatives in creating compounds with potential pharmacological and industrial applications (Lezina et al., 2011).
Wirkmechanismus
Target of Action
1,1,1-Trifluoropropane-2-sulfonyl chloride is a type of sulfonyl fluoride, which are known to be reactive probes in chemical biology and molecular pharmacology .
Mode of Action
As a sulfonyl fluoride, this compound possesses the right balance of biocompatibility (including aqueous stability) and protein reactivity . This allows it to interact with its targets effectively, leading to modification of the target residues .
Result of Action
The result of the action of this compound is the modification of specific amino acid residues in target proteins . This can potentially alter the function of these proteins, leading to various molecular and cellular effects.
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other molecules that can react with sulfonyl fluorides. It is also important to note that sulfonyl fluorides, including this compound, should be kept under inert gas to maintain their stability and efficacy.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,1,1-Trifluoropropane-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophiles, such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively. These interactions are crucial in the synthesis of pharmaceuticals and agrochemicals, where this compound is used as a key intermediate .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in downstream signaling pathways. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. This compound can inhibit or activate enzymes by modifying their active sites or regulatory domains. For example, the sulfonylation of an enzyme’s active site can prevent substrate binding, thereby inhibiting its activity. Conversely, the modification of regulatory domains can enhance enzyme activity by promoting conformational changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects include sustained enzyme inhibition or activation and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity. At high doses, this compound can induce toxic effects, such as cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. This compound can be metabolized by sulfonylation reactions, where it forms sulfonamide and sulfonate ester derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interactions of this compound with specific enzymes, such as sulfonyltransferases, are critical for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity. For instance, the binding of this compound to intracellular proteins can enhance its stability and prolong its effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound within these compartments can influence its activity and function, particularly in modifying proteins and enzymes involved in cellular processes .
Eigenschaften
IUPAC Name |
1,1,1-trifluoropropane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O2S/c1-2(3(5,6)7)10(4,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUBIXUITNNERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443979-90-5 | |
| Record name | 1,1,1-trifluoropropane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanol](/img/structure/B1377642.png)
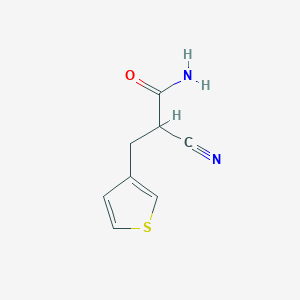
![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
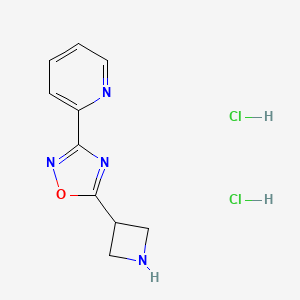
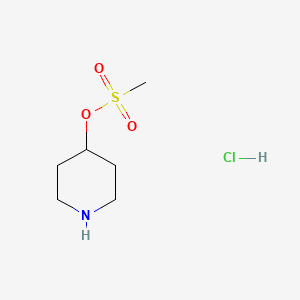
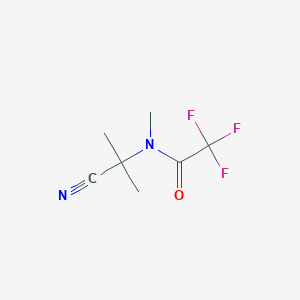
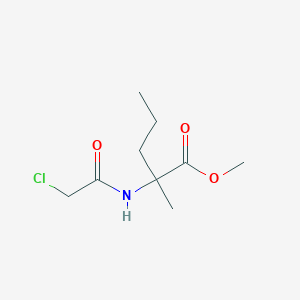
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)

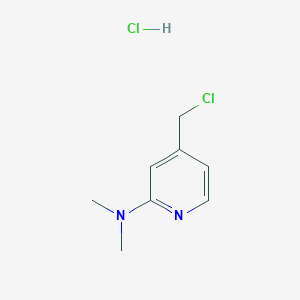
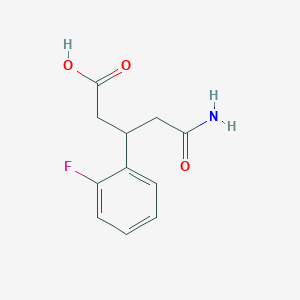
![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)

![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)